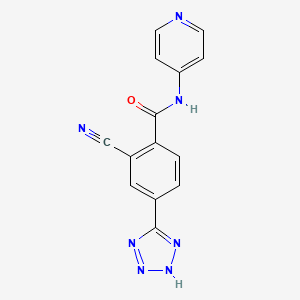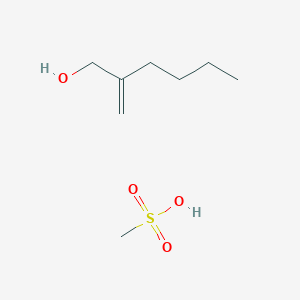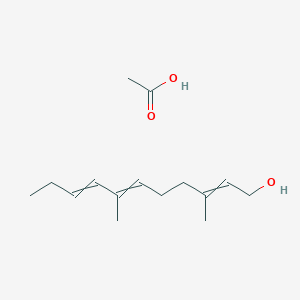
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol is a chemical compound known for its unique structure and properties It is often referred to by its systematic name, which highlights its molecular composition and configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol typically involves multi-step organic reactions. One common method includes the reaction of geraniol with acetic anhydride in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: This compound finds applications in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, its antimicrobial action may involve disrupting cell membranes or interfering with essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geranyl acetate: Similar in structure but differs in the position of double bonds.
Nerol acetate: Another isomer with distinct stereochemistry.
Citronellyl acetate: Similar functional groups but different carbon chain length.
Uniqueness
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
144314-90-9 |
|---|---|
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol |
InChI |
InChI=1S/C13H22O.C2H4O2/c1-4-5-7-12(2)8-6-9-13(3)10-11-14;1-2(3)4/h5,7-8,10,14H,4,6,9,11H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
PSXLZFDEAXYAHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC(=CCCC(=CCO)C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


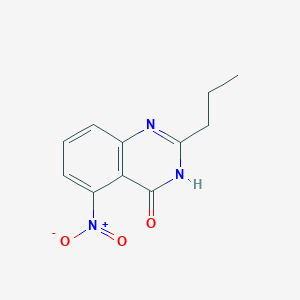
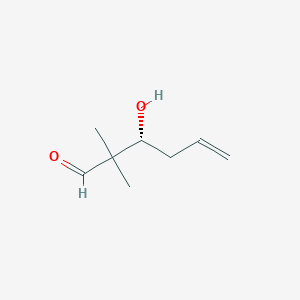
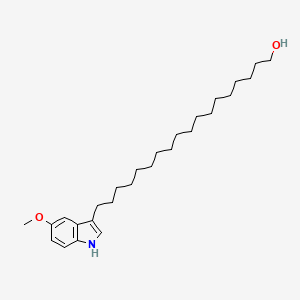
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
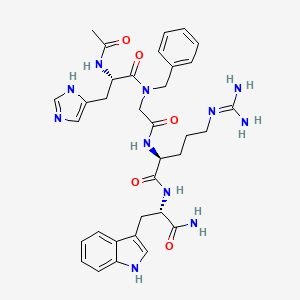
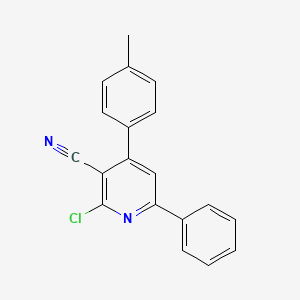
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
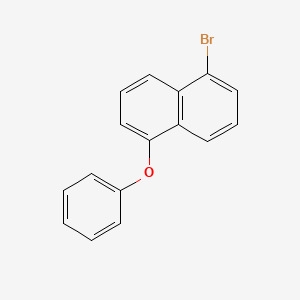
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
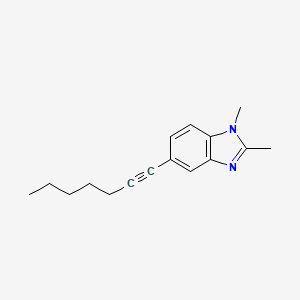
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
